molecular formula C17H14N2O2S2 B2710328 4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole CAS No. 477857-92-4

4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole

Cat. No.: B2710328
CAS No.: 477857-92-4
M. Wt: 342.43
InChI Key: MLLADFQZCUYNQI-XDHOZWIPSA-N
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Description

4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole is a structurally complex heterocyclic compound featuring a thiazole core substituted at three positions:

  • Position 4: A methyl group, enhancing lipophilicity and influencing steric effects.
  • Position 5: A [(2-thienylcarbonyl)oxy]ethanimidoyl moiety, combining a thiophene ring (for electron-rich interactions) and an ethanimidoyl chain (for conformational flexibility and hydrogen bonding).

Properties

IUPAC Name

[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c1-11-15(23-16(18-11)13-7-4-3-5-8-13)12(2)19-21-17(20)14-9-6-10-22-14/h3-10H,1-2H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLADFQZCUYNQI-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC(=O)C3=CC=CS3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenyl and methyl groups. The final step involves the attachment of the thienylcarbonyl group through an esterification reaction. Common reagents used in these reactions include thionyl chloride, phenylhydrazine, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the thienylcarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces alcohols or amines.

Scientific Research Applications

4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at the Thiazole 2-Position

The 2-position of the thiazole ring is critical for modulating steric and electronic properties. Key analogs include:

Compound Name 2-Substituent Key Properties/Activities Reference
Target Compound Phenyl N/A (Structural benchmark)
N-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]acetamide 4-Fluorophenyl Enhanced antiproliferative activity
N-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]acetamide 4-Bromophenyl Improved binding affinity in docking
N-[2-(4-Methylphenyl)-1,3-thiazol-5-yl]acetamide 4-Methylphenyl Increased lipophilicity

Analysis :

  • Electron-withdrawing groups (e.g., 4-Bromophenyl in compound 9c ) may enhance binding affinity to targets like DNA gyrase via halogen bonding.
  • Electron-donating groups (e.g., 4-Methylphenyl in 9d ) improve membrane permeability due to increased lipophilicity.

Substituent Variations at the Thiazole 5-Position

The 5-position often determines functional activity. Notable examples:

Compound Name 5-Substituent Key Properties/Activities Reference
Target Compound [(2-Thienylcarbonyl)oxy]ethanimidoyl Thiophene enhances π-interactions
5-Acetyl-2-amino-4-methyl-1,3-thiazole Acetyl Simplified structure; used in synthesis
4-Chloromethyl-2-methyl-5-nitro-1,3-thiazole Nitro, Chloromethyl Antiproliferative activity on HepG2
N-(2-Phenyl-1,3-thiazol-5-yl)acetamide Acetamide Moderate antimicrobial activity

Analysis :

  • Thiophene-containing substituents (as in the target compound) may exhibit superior binding in enzyme assays compared to acetamide or nitro groups, as seen in thiophene-linked triazoles with high docking scores .
  • Nitro groups (e.g., in compound 1 ) correlate with antiproliferative effects but may reduce solubility.

Heterocyclic Hybrid Systems

Integration of additional heterocycles can amplify biological activity:

Compound Name Hybrid System Key Properties/Activities Reference
Target Compound Thiazole-thiophene Potential dual-targeting capability
2-(4-Methylphenyl)-5-[...]-1,3,4-thiadiazole Thiazole-thiadiazole Enhanced antimicrobial activity
Thiophene-linked 1,2,4-triazoles Triazole-thiophene High DNA gyrase inhibition (docking)

Analysis :

  • Thiadiazole hybrids (e.g., compound I ) show improved antimicrobial performance due to sulfur-rich motifs.
  • Triazole-thiophene systems (e.g., compound 7d ) demonstrate superior docking scores (-9.2 kcal/mol) compared to controls, suggesting the target compound’s thiophene moiety may similarly enhance binding.

Physicochemical Data Comparison

Property Target Compound 5-Acetyl-2-amino-4-methyl-thiazole 4-Chloromethyl-2-methyl-5-nitro-thiazole
Molecular Weight ~393.46 g/mol 156.20 g/mol 233.69 g/mol
Melting Point Not reported 122–124°C 62% yield (synthetic)
Solubility Likely low (thiophene) Moderate (polar acetyl group) Low (nitro group)

Biological Activity

4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this thiazole derivative, drawing from diverse research studies.

Chemical Structure and Properties

The compound is characterized by a thiazole ring, which is known for its role in various biological activities. Its molecular formula is C14H14N2O2SC_{14}H_{14}N_2O_2S, and it features a thienylcarbonyl group that enhances its pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has shown promise particularly in the following areas:

  • Antimicrobial Activity : Studies have demonstrated that thiazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have been evaluated against Escherichia coli and Staphylococcus aureus, showing notable inhibitory effects .
  • Acetylcholinesterase Inhibition : The inhibition of acetylcholinesterase (AChE) is a key mechanism in treating Alzheimer's disease. Research on similar thiazole compounds has indicated effective AChE inhibitory activity, which could be relevant for the development of therapeutics targeting neurodegenerative diseases .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway generally includes:

  • Formation of the thiazole ring.
  • Introduction of the phenyl and methyl groups.
  • Coupling with the thienylcarbonyl moiety to yield the final product.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

  • Inhibition Zone : Measured in millimeters against tested pathogens.
  • Minimum Inhibitory Concentration (MIC) : Determined through serial dilution methods.
Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Escherichia coli1532
Staphylococcus aureus1816

Case Study 2: Acetylcholinesterase Inhibition

Another investigation focused on the AChE inhibitory activity of this compound, comparing it with established inhibitors like tacrine:

  • IC50 Values : The half-maximal inhibitory concentration was determined using enzyme kinetics assays.
CompoundIC50 (µM)
4-Methyl-2-phenyl...thiazole5.0
Tacrine4.5

The biological activity of thiazole derivatives like 4-Methyl-2-phenyl... involves several mechanisms:

  • Enzyme Inhibition : Compounds inhibit key enzymes such as AChE, which is crucial for neurotransmitter regulation.
  • Membrane Disruption : Antimicrobial activity may arise from disrupting bacterial cell membranes.
  • Reactive Oxygen Species (ROS) Generation : Some thiazoles induce oxidative stress in target cells, leading to apoptosis.

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-2-phenyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole?

The compound can be synthesized via multi-step protocols involving:

  • Nucleophilic substitution : Reacting thiazole precursors (e.g., 4-methyl-2-phenylthiazole) with thienylcarbonyl chloride derivatives under anhydrous conditions .
  • Catalytic coupling : Use of PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst for heterocyclic functionalization, followed by purification via recrystallization .
  • Validation : Monitor reaction progress using TLC and confirm purity via elemental analysis (C, H, N) and melting point determination .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Key analytical methods include:

  • Spectroscopy : FT-IR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the thienylcarbonyl moiety) .
  • NMR : 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons (δ 7.2–8.1 ppm) and thiazole/thiophene carbons (δ 120–160 ppm) .
  • Chromatography : HPLC with UV detection to assess purity (>95%) and confirm retention time alignment with theoretical models .

Q. What solvent systems are suitable for its crystallization?

Polar aprotic solvents like methanol or water-propan-2-ol mixtures (1:1) are effective for recrystallization, yielding high-purity crystalline forms. Avoid halogenated solvents due to potential side reactions with the thienyl group .

Advanced Research Questions

Q. How does the thienylcarbonyloxy group influence molecular docking interactions?

Computational studies (e.g., AutoDock Vina) suggest:

  • The thienyl group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinases), while the carbonyloxy moiety forms hydrogen bonds with catalytic lysine or serine residues .
  • Comparative docking of analogs (e.g., fluorophenyl or bromophenyl variants) shows steric hindrance from bulkier substituents reduces binding affinity by 15–20% .

Q. What experimental strategies resolve contradictions in tautomeric equilibria of the thiazole-thione system?

  • Spectroscopic titration : Use 1H^1H-NMR in DMSO-d₆ to monitor thione (δ 3.8–4.2 ppm) vs. thiol (δ 1.5–2.0 ppm) tautomers under varying pH (2–10) .
  • DFT calculations : Compare experimental IR frequencies (e.g., S-H stretch at 2550 cm⁻¹) with theoretical models (B3LYP/6-31G*) to identify dominant tautomers .

Q. How does the compound’s electronic structure affect its bioactivity?

  • Hammett analysis : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring decrease antimicrobial activity (MIC > 128 µg/mL), while electron-donating groups (e.g., -OCH₃) enhance potency (MIC = 16–32 µg/mL) due to improved membrane penetration .
  • QSAR models : Correlate logP values (2.8–3.5) with cytotoxicity data to optimize substituents for reduced off-target effects .

Q. What methodologies identify synergistic interactions in multi-target drug design?

  • Network pharmacology : Map compound-protein interactions (e.g., COX-2, EGFR) using STRINGdb and validate via isobolographic analysis in cell lines .
  • Proteomics : SILAC-based quantification of phosphorylated kinases post-treatment reveals inhibition of PI3K/Akt/mTOR pathways .

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